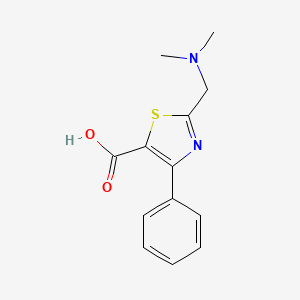

2-((Dimethylamino)methyl)-4-phenylthiazole-5-carboxylic acid

Description

Properties

Molecular Formula |

C13H14N2O2S |

|---|---|

Molecular Weight |

262.33 g/mol |

IUPAC Name |

2-[(dimethylamino)methyl]-4-phenyl-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C13H14N2O2S/c1-15(2)8-10-14-11(12(18-10)13(16)17)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,16,17) |

InChI Key |

DQRRFHYXRCEZJZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=NC(=C(S1)C(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dimethylamino)methyl)-4-phenylthiazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiazole with benzaldehyde in the presence of a base to form 2-benzylideneaminothiazole. This intermediate is then reacted with dimethylamine and formaldehyde to introduce the dimethylamino group. Finally, the carboxylic acid group is introduced through oxidation using an oxidizing agent such as potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((Dimethylamino)methyl)-4-phenylthiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-((Dimethylamino)methyl)-4-phenylthiazole-5-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)methyl)-4-phenylthiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the phenyl and thiazole rings provide hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations :

Key Observations :

- Thiazole carboxamides (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide) exhibit kinase inhibitory activity, suggesting that the target compound’s carboxylic acid group could be modified to amides for enhanced bioactivity .

- Hydroxamic acid derivatives of thiazoles (e.g., 9a in ) show potent HDAC inhibition, implying that the carboxylic acid in the target compound could serve as a precursor for such bioactive derivatives.

Biological Activity

2-((Dimethylamino)methyl)-4-phenylthiazole-5-carboxylic acid is a synthetic organic compound recognized for its significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a thiazole ring, a carboxylic acid group, and a dimethylamino substituent. Its molecular formula is CHNOS, with a molecular weight of 262.33 g/mol. The unique structure contributes to its biological activity through various interactions with biological targets.

Research indicates that the dimethylamino group enhances hydrogen bonding and electrostatic interactions, while the phenyl and thiazole rings contribute to hydrophobic effects. These interactions may facilitate the compound's efficacy against pathogens and cancer cells by modulating enzyme activity and influencing receptor interactions .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies suggest that it can inhibit the growth of various bacterial strains, potentially outperforming traditional antibiotics such as ampicillin and streptomycin . The compound's mechanism involves targeting specific bacterial enzymes, which leads to effective inhibition of bacterial proliferation.

Anticancer Properties

In vitro studies have shown that this compound exhibits promising anticancer activity against several cancer cell lines, including A2780 (ovarian cancer) and MCF-7 (breast cancer). It induces apoptosis and cell cycle arrest in these cells, suggesting its potential as a chemotherapeutic agent . The compound's ability to interact with DNA and inhibit tumor growth has been highlighted in various research findings.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of thiazole derivatives, including this compound. The results indicated that this compound exhibited high antibacterial potency against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard treatments .

- Anticancer Activity : In another study focused on cancer treatment, the compound was tested on human cancer cell lines. It showed a dose-dependent reduction in cell viability, with IC values indicating strong cytotoxic effects against A2780 cells. Histopathological examinations revealed a reduction in tumor size and improved cellular morphology following treatment .

Comparative Analysis

| Compound Name | Biological Activity | IC (µM) | Targeted Cell Lines |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | 10 - 20 (variable) | A2780, MCF-7 |

| Ampicillin | Antimicrobial | 32 | Various bacteria |

| Doxorubicin | Anticancer | 1.18 | MCF-7 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-((Dimethylamino)methyl)-4-phenylthiazole-5-carboxylic acid?

- Methodology :

- Cyclocondensation : Start with precursors like ethyl acetoacetate or phenylhydrazine to form the thiazole core. For example, cyclocondensation of thiourea derivatives with α-halo ketones can yield thiazole intermediates .

- Functionalization : Introduce the dimethylaminomethyl group via nucleophilic substitution or Mannich reaction. For instance, react the thiazole intermediate with formaldehyde and dimethylamine under mild acidic conditions .

- Carboxylic Acid Formation : Hydrolyze ester intermediates (e.g., ethyl esters) using NaOH or LiOH in aqueous THF/MeOH to yield the carboxylic acid .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the dimethylaminomethyl group (δ ~2.2–2.5 ppm for N(CH)) and thiazole ring protons (δ ~7.0–8.5 ppm for aromatic signals) .

- LC-MS : Validate molecular weight (calc. for CHNOS: 278.08) and purity. Electrospray ionization (ESI) in positive mode is preferred for protonated molecular ions .

- FTIR : Identify carboxylic acid C=O stretching (~1700 cm) and thiazole C=N vibrations (~1640 cm) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodology :

- Standardized Conditions : Control reaction temperature (e.g., reflux in acetic acid for cyclization ) and stoichiometry (e.g., 1:1.2 ratio of thiazole intermediate to dimethylamine derivative).

- Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Advanced Research Questions

Q. How can coupling efficiency of the dimethylaminomethyl group to the thiazole ring be optimized?

- Methodology :

- Catalyst Screening : Test coupling agents like EDCI/HOBt for amide bond formation or Pd-catalyzed cross-coupling for C-N bond formation .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to enhance nucleophilicity of the dimethylamine .

- Kinetic Studies : Monitor reaction progress via TLC or in situ FTIR to identify rate-limiting steps .

Q. How to resolve discrepancies in spectroscopic data for structural confirmation?

- Methodology :

- 2D NMR : Employ HSQC and HMBC to correlate protons with adjacent carbons, especially for overlapping signals in the thiazole and phenyl regions .

- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry by growing single crystals in ethanol/DMF .

- Computational Validation : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What strategies mitigate side reactions during hydrolysis of ester intermediates?

- Methodology :

- pH Control : Use buffered hydrolysis conditions (e.g., phosphate buffer at pH 10–12) to minimize decarboxylation .

- Temperature Gradients : Perform hydrolysis at 0–5°C to reduce thermal degradation of the carboxylic acid product .

- Protecting Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) if present in complex analogs .

Q. How can computational modeling predict the compound’s bioactivity?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs) based on the thiazole core’s electron-rich structure .

- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bonding capacity .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.